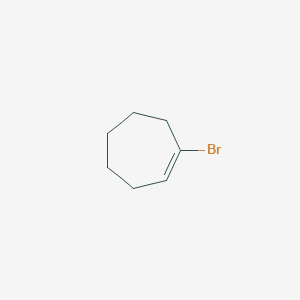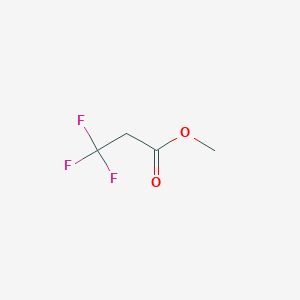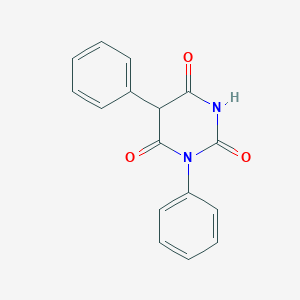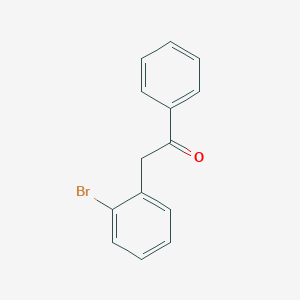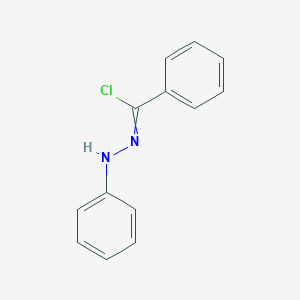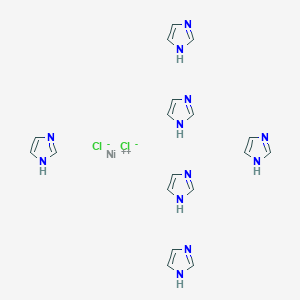
Hexakis(1H-imidazole-N3)nickel(2+) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexakis(1H-imidazole-N3)nickel(2+) dichloride, also known as NiHex, is a coordination compound that has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. It is composed of a nickel ion (Ni2+) coordinated with six imidazole ligands (N3) and two chloride ions (Cl-). The compound has a square planar geometry and is highly stable, making it an ideal candidate for use in various applications.
作用机制
The mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in its various applications is still not fully understood. In organic reactions, it is believed to act as a Lewis acid catalyst, activating the reactants and facilitating the reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the inhibition of DNA replication and the induction of oxidative stress. In materials science, Hexakis(1H-imidazole-N3)nickel(2+) dichloride is believed to act as a precursor for the formation of nickel-containing materials, providing the necessary nickel ions for the synthesis.
生化和生理效应
The biochemical and physiological effects of Hexakis(1H-imidazole-N3)nickel(2+) dichloride have been extensively studied in vitro and in vivo. In vitro studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride exhibits potent anticancer activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride can inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer. Hexakis(1H-imidazole-N3)nickel(2+) dichloride has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
实验室实验的优点和局限性
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has several advantages for use in laboratory experiments. It is highly stable, making it easy to handle and store. It is also readily available and relatively inexpensive compared to other nickel-containing compounds. However, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has some limitations as well. It is highly toxic and must be handled with care. It is also insoluble in many solvents, making it difficult to dissolve and work with in certain applications.
未来方向
There are several future directions for research on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In chemistry, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a catalyst in other organic reactions and the development of new synthetic routes for the compound. In biochemistry, further studies could focus on the mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in cancer cells and the development of new anticancer drugs based on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In materials science, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a precursor for the synthesis of new nickel-containing materials with unique properties. Overall, the potential applications of Hexakis(1H-imidazole-N3)nickel(2+) dichloride are vast and varied, making it an exciting area of research for scientists in many fields.
合成方法
The synthesis of Hexakis(1H-imidazole-N3)nickel(2+) dichloride involves the reaction of nickel(II) chloride hexahydrate with an excess of imidazole in a solvent such as water or ethanol. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of a yellow crystalline solid. The compound can be purified by recrystallization or by column chromatography.
科学研究应用
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. In chemistry, it has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, it has been used as a precursor for the synthesis of various nickel-containing materials, including nanoparticles and thin films.
属性
CAS 编号 |
15751-00-5 |
|---|---|
产品名称 |
Hexakis(1H-imidazole-N3)nickel(2+) dichloride |
分子式 |
C18H24Cl2N12Ni |
分子量 |
538.1 g/mol |
IUPAC 名称 |
1H-imidazole;nickel(2+);dichloride |
InChI |
InChI=1S/6C3H4N2.2ClH.Ni/c6*1-2-5-3-4-1;;;/h6*1-3H,(H,4,5);2*1H;/q;;;;;;;;+2/p-2 |
InChI 键 |
FZRKYHDDNITMPX-UHFFFAOYSA-L |
SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
规范 SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
其他 CAS 编号 |
15751-00-5 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



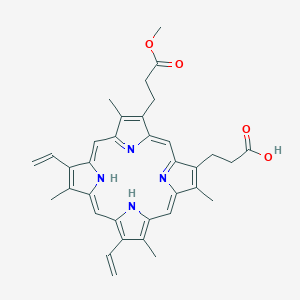
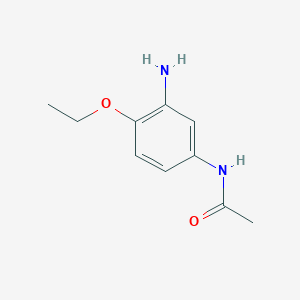
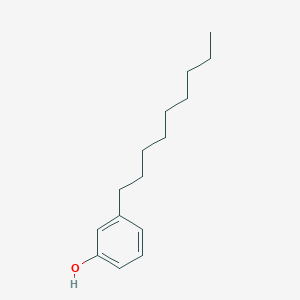
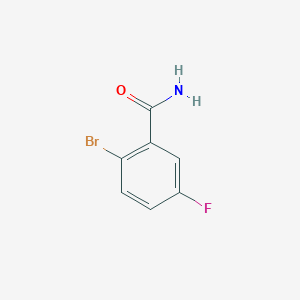

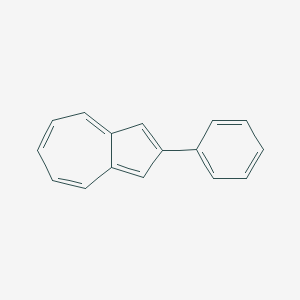
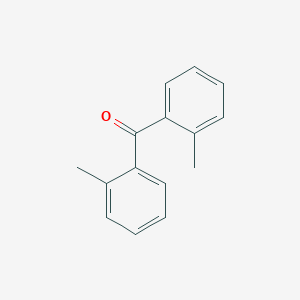
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
